tert-Butyl N-(6-hydroxyhexyl)carbamate

Catalog No.
S758323
CAS No.
75937-12-1
M.F
C11H23NO3
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-(6-hydroxyhexyl)carbamate

CAS Number

75937-12-1

Product Name

tert-Butyl N-(6-hydroxyhexyl)carbamate

IUPAC Name

tert-butyl N-(6-hydroxyhexyl)carbamate

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h13H,4-9H2,1-3H3,(H,12,14)

InChI Key

BDLPJHZUTLGFON-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCO

Synonyms

N-(6-Hydroxyhexyl)carbamic Acid 1,1-Dimethylethyl Ester; 6-(tert-Butoxycarbonylamino)hexanol; N-tert-Butoxycarbonyl-6-aminohexanol;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCO

Application in Organic Synthesis

Methods of Application: The specific methods of application can vary widely depending on the desired end product.

Results or Outcomes: The outcomes of these reactions can also vary widely. The success of the reaction and the yield of the desired product would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants.

Application in Pharmaceutical Research

Summary of the Application: This compound can also be used as a pharmaceutical intermediate , which means it can be used in the synthesis of various pharmaceutical drugs.

Methods of Application: Again, the specific methods of application can vary widely and would depend on the specific drug being synthesized.

Results or Outcomes: The success of the drug synthesis would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants.

Application in Dipeptide Synthesis

Summary of the Application: This compound can be used in the synthesis of dipeptides . Dipeptides are a type of peptide that consists of two amino acid residues.

Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Deprotection of Boc Amino Acids and Peptides

Summary of the Application: This compound can be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .

Methods of Application: The specific methods of application can vary widely and would depend on the specific amino acid or peptide being deprotected .

Results or Outcomes: The outcomes of these reactions can also vary widely. The success of the reaction and the yield of the desired product would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants .

Application in Hsp90 Fluorescent Probes Synthesis

Summary of the Application: This compound can be used as a reactant to synthesize Hsp90 fluorescent probes, which are applicable in the development of an FP assay for the Hsp90 chaperone .

Methods of Application: The specific methods of application can vary widely and would depend on the specific probe being synthesized .

Application in Synthesis of GC7 Analogs

Summary of the Application: This compound can be used as a reactant to synthesize 1-Guanidino-7-aminoheptane (GC7) analogs, which are potent deoxyhypusine synthase inhibitors .

Methods of Application: The specific methods of application can vary widely and would depend on the specific GC7 analog being synthesized .

Application in Cross-linking Reagent

Summary of the Application: This compound can be used as a cross-linking reagent . Cross-linking reagents are used in various fields such as polymer chemistry, protein biochemistry, and materials science to create connections between large molecules.

Methods of Application: The specific methods of application can vary widely and would depend on the specific molecules being cross-linked .

Application in Organic Synthesis Intermediates

Summary of the Application: This compound can be used as organic synthesis intermediates . It is mainly used in laboratory research and development process and chemical production process .

Methods of Application: The specific methods of application can vary widely and would depend on the specific end product being synthesized .

Tert-Butyl N-(6-hydroxyhexyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₃NO₃ and a CAS number of 75937-12-1. This compound consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a hexyl chain featuring a hydroxyl group at the sixth carbon position. The presence of the hydroxyl group imparts unique properties to this compound, making it relevant in various chemical and biological applications.

The compound is characterized by its moderate melting point, reported between 37-41 °C, and a predicted boiling point of approximately 333.8 °C. Its density is around 0.987 g/cm³, indicating it is likely to be a liquid at room temperature .

Boc-hexanol does not have a specific biological mechanism of action. Its primary function is as a protecting group in organic synthesis. The bulky tert-butyl group shields the hydroxyl group, preventing unwanted reactions while allowing modifications at other functional groups in the molecule. Once the desired modifications are complete, the Boc group is removed to regenerate the free hydroxyl group, which can then participate in further reactions as needed.

  • Safety Data Sheet (SDS): Consult the SDS for Boc-hexanol from a reputable supplier for detailed information on safety hazards, handling procedures, and disposal methods.
Typical of carbamates. One notable reaction involves its conversion into tosylated intermediates, which can subsequently undergo nucleophilic substitution reactions. For instance, when treated with potassium thioacetate, it yields thiol derivatives . Additionally, the compound may be hydrolyzed under acidic or basic conditions to release the corresponding amine and alcohol.

The synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate typically involves the reaction of 6-hydroxyhexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the carbamate linkage efficiently. The reaction mechanism involves nucleophilic attack by the alcohol on the electrophilic carbon of the chloroformate, leading to the formation of the desired product along with the release of hydrochloric acid .

Tert-Butyl N-(6-hydroxyhexyl)carbamate finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: The compound is utilized in various experimental protocols due to its reactivity and ability to form derivatives.
  • Polymer Chemistry: It can be used as a building block for producing polymers with specific functional properties.

Tert-Butyl N-(6-hydroxyhexyl)carbamate shares structural similarities with several other carbamate compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tert-Butyl N-hydroxycarbamateC₅H₁₁NO₃Lacks long aliphatic chain; simpler structure
Tert-Butyl N-(2-hydroxyethyl)carbamateC₈H₁₉NO₃Contains shorter ethylene glycol chain
Tert-Butyl N-(4-hydroxybutyl)carbamateC₉H₂₃NO₃Features a butanol side chain

Tert-Butyl N-(6-hydroxyhexyl)carbamate is distinguished by its longer hexyl chain and hydroxyl functionality at position six, which may confer specific solubility and reactivity characteristics not found in shorter-chain analogs.

XLogP3

1.7

Wikipedia

Tert-Butyl N-(6-hydroxyhexyl)carbamate

Dates

Modify: 2023-08-15

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